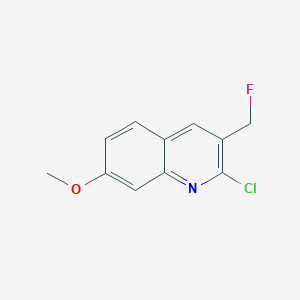

![molecular formula C22H20N2O6S B2683927 S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido CAS No. 2097934-24-0](/img/structure/B2683927.png)

S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reaction and Synthesis Applications

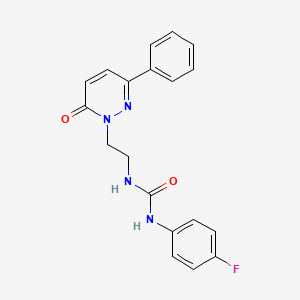

A variety of symmetrically or unsymmetrically substituted compounds, including those with phenylsulfonyl, pyrrolidinyl, and furanyl groups, have been studied for their reactivity with dipolarophiles in solvent systems to yield nitrone-type 1,3-dipolar cycloadducts and isoxazoline oxides. These reactions demonstrate the compound's utility in synthesizing novel cyclic structures and exploring substituent and solvent effects on reaction courses (Shimizu et al., 1985).

Chemical Synthesis and Medicinal Chemistry

In the realm of chemical synthesis and medicinal chemistry, compounds bearing sulfonamido groups have been explored for their potential in creating new synthetic pathways. For instance, the synthesis of vinylcyclopropanes and vinylepoxides mediated by camphor-derived sulfur ylides showcases a methodological approach to generate structurally complex and potentially biologically active molecules. These studies underline the importance of sulfonamido and related compounds in medicinal chemistry for the synthesis of new therapeutic agents (Deng et al., 2006).

Bioactive Molecule Synthesis

Sulfonamidopyrrolidinones have been disclosed as a class of selective inhibitors, with studies focusing on optimizing the structural elements for high selectivity and potency. These compounds, including those with modifications at the sulfonamido moiety, have been evaluated for their therapeutic potential, highlighting the role of sulfonamido derivatives in developing inhibitors with specific biological activities (Choi-Sledeski et al., 1999).

Environmental and Toxicological Studies

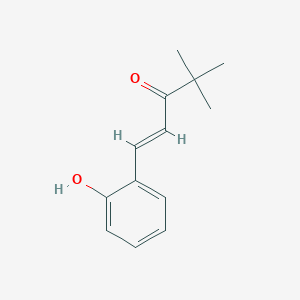

The electrochemical degradation of sulfonamides, including their kinetics and reaction pathways, has been investigated to understand their environmental impact and potential for removal from wastewater. These studies are crucial for developing strategies to mitigate the environmental and toxicological effects of sulfonamide compounds and related derivatives (Fabiańska et al., 2014).

Polymer Science

In polymer science, the synthesis and evaluation of new materials, such as comb-shaped poly(arylene ether sulfones), leverage the unique properties of sulfonated compounds. These materials have been characterized for their potential in fuel cell applications, demonstrating the wide-ranging utility of sulfonamido derivatives in advanced materials science (Kim et al., 2008).

Mécanisme D'action

Target of Action

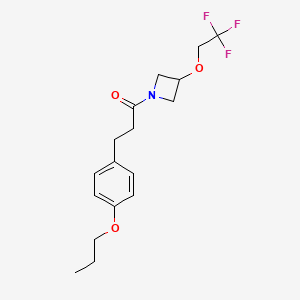

Similar compounds have been found to interact with proteins such as myosin light chain 6b, myosin regulatory light chain 12a, and myosin-7 .

Mode of Action

It’s suggested that similar compounds may inhibit calcium currents mediated by cav 12 (L-type) channels .

Pharmacokinetics

Similar compounds have shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 .

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6S/c25-19(15-3-5-16(6-4-15)20-2-1-13-30-20)14-23-31(28,29)18-9-7-17(8-10-18)24-21(26)11-12-22(24)27/h1-10,13,19,23,25H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNWPLFKUFUCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2683845.png)

![9-[(2,5-dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2683846.png)

![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683847.png)

![N-(3,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2683848.png)

(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)

![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)

![5,5-dibenzyl-3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B2683863.png)

![N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2683865.png)